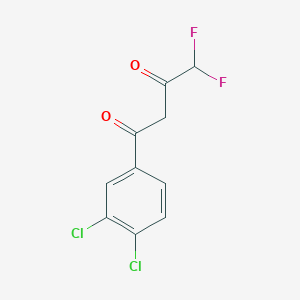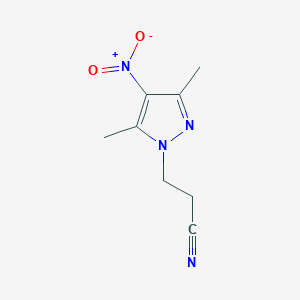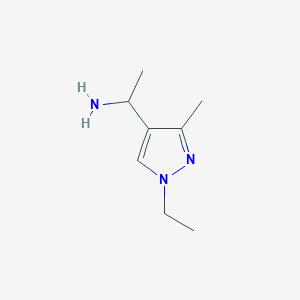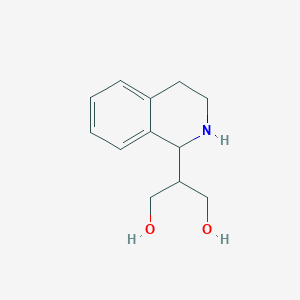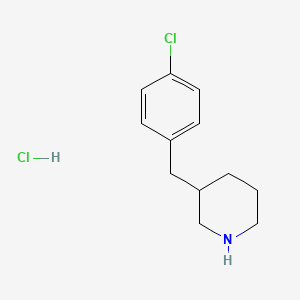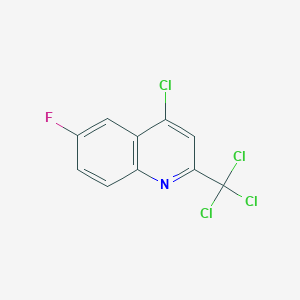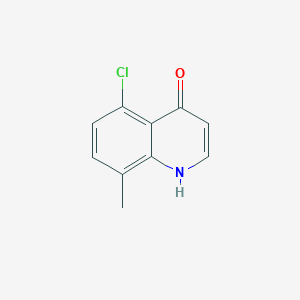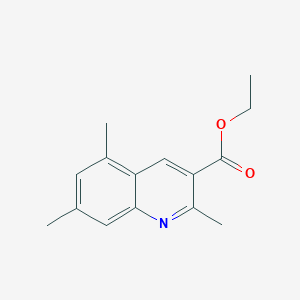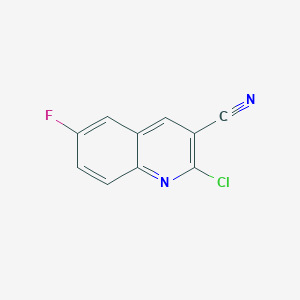
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one
Übersicht
Beschreibung
“7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is a chemical compound with the CAS Number: 54711-38-5 . It has a molecular weight of 247.29 and its linear formula is C14H17NO3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-diethylamino-coumarin was synthesized from the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by the Vilsmeier–Haack formylation of 7-diethylamino-coumarin in 1,2-dichloroethane .
Molecular Structure Analysis
The molecular structure of “7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is represented by the linear formula C14H17NO3 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
“7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Wissenschaftliche Forschungsanwendungen
Derivatization of Amines and Proteins
7-(Diethylamino)-4-(hydroxymethyl)coumarin is used as a reagent for the derivatization of amines and proteins, which is essential in bioanalytical chemistry for modifying biomolecules to enhance their detection, separation, or purification .
Labeling Synthetic Peptides
This compound is utilized for labeling synthetic peptides, aiding in high-throughput detection which is crucial in proteomics and drug discovery processes .
Fluorescent Labeling
Due to its π–π conjugated system, it functions as a highly sensitive and selective fluorophore, making it suitable for fluorescent labeling in various biological applications .
Solid-State Photoluminescence
It exhibits special concentration-dependent emission effects, which are explored for solid-state photoluminescence properties and applications .
Ion Receptors and Biological Stains
Coumarin derivatives like 7-(Diethylamino)-4-(hydroxymethyl)coumarin are rapidly growing as ion receptors and biological stains, useful for monitoring enzyme activity and complex biological events .
Pharmacological and Pharmacokinetic Monitoring
These compounds are applied in living cells to monitor timely enzyme activity, complex biological events, as well as accurate pharmacological and pharmacokinetic properties .
Anticoagulatory Activity
Coumarins are known for their anticoagulatory activity, with some derivatives being important approved drugs like acenocoumarol and warfarin .
Fluorescent Probes for Biomolecule Detection
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of new synthesis methods, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . Additionally, the development of new coumarin derivatives with improved photophysical properties, such as red-shifted absorption and significantly faster photolysis kinetics, could be a promising direction .
Wirkmechanismus
Target of Action
The primary targets of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-(Diethylamino)-4-(hydroxymethyl)coumarin, are amines and proteins . This compound is used as a reagent for the derivatisation of these targets . It has also been used for labelling synthetic peptides for high-throughput detection .
Mode of Action
The interaction of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one with its targets involves derivatisation of amines and proteins . This process allows for the labelling of synthetic peptides, enabling their detection in high-throughput applications .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is the derivatisation of amines and proteins, allowing for the labelling of synthetic peptides . This enables high-throughput detection of these peptides .
Eigenschaften
IUPAC Name |
7-(diethylamino)-4-(hydroxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSXNOCNJMJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561350 | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | |
CAS RN |
54711-38-5 | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

